5-Bromo-6-methoxy-1-indanone
Overview
Description
5-Bromo-6-methoxy-1-indanone: is an organic compound with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol . It is a derivative of 1-indanone, characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 6th position on the indanone ring. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methoxy-1-indanone can be achieved through several methods. One common approach involves the alkylation of 5-hydroxy-1-indanone or 6-hydroxy-1-indanone with various alkyl or benzyl bromides . This reaction typically requires the presence of a base, such as potassium carbonate, and is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-methoxy-1-indanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the indanone ring can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of 5-substituted-6-methoxy-1-indanone derivatives.
Oxidation Reactions: Formation of this compound aldehyde or carboxylic acid.
Reduction Reactions: Formation of 5-bromo-6-methoxy-1-indanol.
Scientific Research Applications
5-Bromo-6-methoxy-1-indanone has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxy-1-indanone is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
- 4-Bromo-7-methoxy-1-indanone
- 4-Bromo-7-hydroxy-1-indanone
- 5-Bromo-1H-indazole
- 6-Methoxy-7-nitro-1-indanone
Comparison: 5-Bromo-6-methoxy-1-indanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility, making it valuable for specific research applications .
Properties
IUPAC Name |
5-bromo-6-methoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPZFPWKIZTDRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(=O)C2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624240 | |
Record name | 5-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187872-11-3 | |
Record name | 5-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-6-METHOXY-1-INDANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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